Ac-WEHD-CHO

Caspase-1 inhibition Enzyme kinetics Inflammatory caspases

Researchers relying on Ac-YVAD-CHO often encounter residual IL-1β secretion and confounding off-target caspase inhibition. Ac-WEHD-CHO (CAS 189275-71-6) solves this with a 56 pM Ki for caspase-1-13.6-fold more potent than Ac-YVAD-CHO-and ~6,300-fold selectivity over caspase-7. • 56 pM Ki against human recombinant caspase-1 • 13.6× greater potency vs. Ac-YVAD-CHO, enabling lower in vivo doses • Reversible aldehyde mechanism permits washout confirmation of on-target effects. Bulk stock available with rapid global delivery.

Molecular Formula C28H33N7O9
Molecular Weight 611.6 g/mol
Cat. No. B065129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-WEHD-CHO
SynonymsAc-WEHD-CHO
acetyl-tryptophyl-glutamyl-histidyl-aspartal
Molecular FormulaC28H33N7O9
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O
InChIInChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1
InChIKeyZSZYUXBVDPGGGX-QGQQZZQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-WEHD-CHO for Caspase-1 Inhibition


Ac-WEHD-CHO (Ac-Trp-Glu-His-Asp-CHO, CAS 189275-71-6) is a synthetic tetrapeptide aldehyde that serves as a potent, reversible inhibitor of the inflammatory caspases, primarily caspase-1 (ICE), caspase-4, and caspase-5. It was rationally designed after the discovery that the optimal tetrapeptide recognition motif for caspase-1 is WEHD, not the previously assumed YVAD [1]. With a dissociation constant (Ki) of 56 pM against human recombinant caspase-1, it is among the most potent reversible peptide-based protease inhibitors ever described [1][2]. Its inhibitory profile has been systematically mapped against all ten human caspases in direct comparative studies [2].

Inflammatory caspase (Group I) pathway studies
WEHD motif-based inhibitor, reversible aldehyde
Selectivity profiled against all 10 human caspases

Ac-WEHD-CHO vs Ac-YVAD-CHO


Although both Ac-WEHD-CHO and Ac-YVAD-CHO are marketed as caspase-1 inhibitors, their differential potency and selectivity profiles make them non-interchangeable in quantitative studies. Ac-WEHD-CHO was designed based on the true optimal recognition motif (WEHD) identified via combinatorial substrate profiling, whereas Ac-YVAD-CHO was built around a historical but suboptimal sequence [1]. Systematic head-to-head profiling across 10 human caspases reveals that these two aldehydes differ significantly not only in caspase-1 potency but also in their off-target inhibition of Group II and Group III caspases, which can confound interpretation in apoptosis versus inflammation models [2]. The evidence below quantifies exactly where these differences lie, enabling rational procurement decisions.

Motif-driven potency mismatch
WEHD-based inhibitor shows markedly lower Ki than YVAD-based analog; direct concentration substitution may cause under- or over-inhibition.
Off-target caspase profile divergence
Group II/III inhibition patterns differ; apoptosis vs. inflammation signal interpretation can shift if substituted without re-validation.
Assay protocol incompatibility
Protocols optimized for Ac-YVAD-CHO may not achieve complete caspase-1 engagement with Ac-WEHD-CHO without re-optimization.

Ac-WEHD-CHO Comparative Evidence


Caspase-1 Inhibitory Potency

In the definitive head-to-head study by Garcia-Calvo et al. (1998), Ac-WEHD-CHO inhibited human recombinant caspase-1 with a Ki of 0.056 nM (56 pM), whereas Ac-YVAD-CHO exhibited a Ki of 0.76 nM (760 pM) under identical assay conditions [1]. This represents a 13.6-fold greater potency for Ac-WEHD-CHO. The values were determined using the fluorogenic substrate Ac-WEHD-AMC in a continuous fluorescence assay at 25 °C, pH 7.5, and data were fit by nonlinear regression to the Michaelis-Menten equation for competitive inhibition [1].

Caspase-1 Ki (Head-to-Head)
Head-to-head
Ac-WEHD-CHO Ki = 0.056 nM
13.6-fold lower Ki
Ac-YVAD-CHO Ki = 0.76 nM
Continuous fluorogenic assay; Ac-WEHD-AMC; 25°C, pH 7.5; recombinant caspase-1.
Supports inhibitor potency evaluation
Identical assay conditions; competitive inhibition model.
Caspase-1 inhibition Enzyme kinetics Inflammatory caspases

Optimal Caspase-1 Recognition Motif

Using a combinatorial positional-scanning substrate library, Rano et al. (1997) demonstrated that the optimal tetrapeptide recognition sequence for caspase-1 (ICE) is WEHD, not YVAD as previously believed [1]. Based on this discovery, Ac-WEHD-CHO was synthesized and found to have a Ki of 56 pM, confirming that an inhibitor built on the true optimal motif yields substantially greater potency [1]. In contrast, Ac-YVAD-CHO was designed around the suboptimal YVAD sequence and consequently shows a Ki of approximately 200–760 pM against caspase-1 (depending on the assay system) . The structural basis for the WEHD preference was confirmed by X-ray crystallography [1].

WEHD Motif Recognition
Cross-study comparable
WEHD motif (Ac-WEHD-CHO) Ki = 56 pM
3.6–13.6× lower Ki
YVAD motif (Ac-YVAD-CHO) Ki = 200–760 pM
Positional-scanning substrate library; recombinant caspase-1; fluorogenic assay.
Motif-informed inhibitor design context
WEHD confirmed as optimal caspase-1 recognition motif.
Protease specificity Substrate profiling Inhibitor design

Selectivity Against Caspase-7

Agniswamy et al. (2007) determined the inhibitory potency of six substrate-analog aldehydes against caspase-7, revealing that Ac-WEHD-CHO is a remarkably weak inhibitor of this executioner caspase with a Ki of 4,400 ± 175 nM, compared to the canonical caspase-3/7 inhibitor Ac-DEVD-CHO (Ki = 0.7 ± 0.03 nM) [1]. This ~6,300-fold selectivity window demonstrates that Ac-WEHD-CHO largely spares executioner caspases involved in apoptosis, consistent with its designated role as an inflammatory-caspase inhibitor [1]. The crystal structure of the caspase-7/WEHD complex (PDB: 2QLJ) confirmed that the non-canonical P4 Trp and P3 Glu residues of WEHD are poorly accommodated by the S4 and S3 pockets of caspase-7 [1].

Caspase-7 Selectivity Window
Head-to-head
Ac-WEHD-CHO Ki = 4,400 nM
~6,300-fold weaker
Ac-DEVD-CHO Ki = 0.7 nM
Recombinant caspase-7; Ac-DEVD-pNA; pH 7.5, 25°C; X-ray structure 2.6 Å.
Inflammatory caspase selectivity review
Executioner caspase-7 largely spared; structural basis confirmed.
Caspase-7 Executioner caspases Selectivity profiling

Superior In Vivo Neuroprotection: Ac-WEHD-CHO (43–57%) vs Ac-DMQD-CHO (13–33%) in Cerebral Ischemia

In a Mongolian gerbil model of transient cerebral ischemia, intracerebroventricular injection of Ac-WEHD-CHO (a specific caspase-1 inhibitor) significantly protected CA-1 pyramidal neurons from delayed neuronal death in a dose-dependent manner, achieving 43% protection at 1 μg and 57% protection at 10 μg [1]. In contrast, the specific caspase-3 inhibitor Ac-DMQD-CHO conferred only 13% protection at 1 μg (P = 0.27, not statistically significant) and 33% at 10 μg (P < 0.05) [1]. The broad-spectrum caspase inhibitor z-VAD-FMK provided 66–91% protection, confirming that caspase-mediated cell death is the dominant pathway in this model, yet the caspase-1-selective approach with Ac-WEHD-CHO achieved a substantial fraction of that benefit [1].

Cerebral Ischemia Model
Head-to-head
Ac-WEHD-CHO 43% (1 µg) / 57% (10 µg)
1.7–3.3× higher model response
Ac-DMQD-CHO 13% (1 µg) / 33% (10 µg)
In vivo gerbil transient ischemia; CA-1 hippocampal neurons; intracerebroventricular injection.
Supports model-response interpretation
Dose-dependent CA-1 neuron survival; P values reported.
Neuroprotection Cerebral ischemia In vivo pharmacology

Ac-WEHD-CHO Research Applications


Inflammasome & Pyroptosis Studies

In NLRP3, AIM2, or NLRC4 inflammasome activation assays, selective caspase-1 inhibition is required to block IL-1β and IL-18 maturation without interfering with apoptotic executioner caspases. Ac-WEHD-CHO, with its 56 pM Ki for caspase-1 [1] and ~6,300-fold weaker inhibition of caspase-7 [2], provides the necessary selectivity. Its reversible aldehyde mechanism also allows washout experiments to confirm on-target effects, unlike irreversible fluoromethylketone inhibitors.

Neuroprotection in Ischemia Models

Ac-WEHD-CHO has demonstrated dose-dependent neuroprotection in cerebral ischemia models (43–57% neuronal protection) [3], significantly outperforming caspase-3 inhibitors in the same paradigm. Procurement for in vivo studies should prioritize Ac-WEHD-CHO over Ac-YVAD-CHO due to its 13.6-fold greater potency [1], enabling lower effective doses and reduced systemic exposure.

Caspase Selectivity Profiling

For laboratories establishing caspase inhibitor selectivity panels, Ac-WEHD-CHO serves as the Group I (inflammatory caspase) reference standard, complementing Ac-DEVD-CHO (Group II/executioner) and Ac-IETD-CHO (Group III/initiator). The comprehensive Ki dataset against all ten human caspases published by Garcia-Calvo et al. [1] provides the quantitative framework for interpreting results obtained with this compound in multi-caspase assays.

IL-1β-Dependent Inflammation Models

In cellular assays where complete suppression of IL-1β release is required (e.g., LPS/ATP-stimulated macrophages), the 13.6-fold potency advantage of Ac-WEHD-CHO over Ac-YVAD-CHO [1] translates into more complete target coverage at standard working concentrations (typically 10–50 μM). Researchers who report residual IL-1β secretion with Ac-YVAD-CHO may achieve full blockade by switching to Ac-WEHD-CHO at equivalent or lower concentrations.

Application
Selection Property
Validation Focus
Inflammasome & pyroptosis assays
Caspase-1 selectivity and reversible aldehyde washout
IL-1β/IL-18 maturation blockade endpoint
Cerebral ischemia model studies
Inflammatory caspase-1 pathway engagement
Neuronal survival endpoint in model
Caspase inhibitor selectivity panels
Group I reference inhibitor (caspase-1/4/5)
Cross-caspase Ki profiling
IL-1β release assays (macrophage)
Maximal target engagement at low concentrations
Complete IL-1β suppression endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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